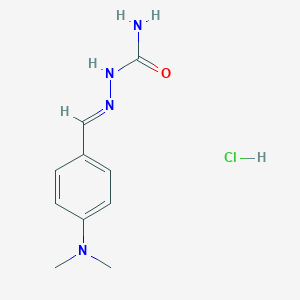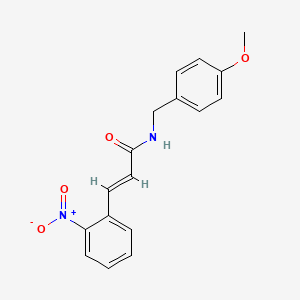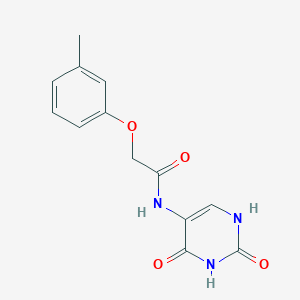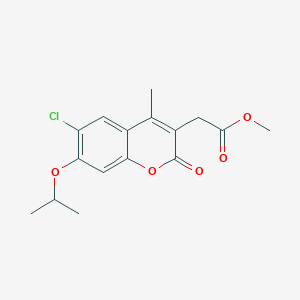![molecular formula C16H13N3O4 B5865488 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known as N-(4-((3-(2-nitrophenyl)acryloyl)amino)phenyl)benzamide and has a molecular formula of C20H14N4O4.
Mécanisme D'action
The mechanism of action of 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been suggested that it induces apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. It has also been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to have antibacterial and antifungal activities against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the research on 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide. These include:
1. Investigating its potential as a therapeutic agent for the treatment of inflammatory disorders and cancer.
2. Exploring its potential as a fluorescent probe for detecting metal ions in biological samples.
3. Synthesizing novel organic compounds using this compound as a building block.
4. Investigating its potential as a ligand for the synthesis of metal complexes with potential applications in catalysis.
5. Studying its antibacterial and antifungal activities against various microorganisms.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide involves the condensation reaction between 4-aminobenzamide and 3-(2-nitrophenyl)acrylic acid. This reaction is carried out in the presence of a catalyst, such as triethylamine, in a suitable solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for detecting metal ions and as a ligand for the synthesis of metal complexes. Additionally, it has been used as a building block for the synthesis of novel organic compounds.
Propriétés
IUPAC Name |
4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-16(21)12-5-8-13(9-6-12)18-15(20)10-7-11-3-1-2-4-14(11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWWIQEENGWHU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)

![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)





![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)

![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)

